(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of thiazolotriazoles, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:
Formation of the Thiazolotriazole Core: The initial step involves the synthesis of the thiazolotriazole core. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under reflux conditions in the presence of a base such as sodium ethoxide.
Benzylidene Formation: The next step involves the condensation of the thiazolotriazole core with 3-methoxy-4-(octyloxy)benzaldehyde. This reaction is typically carried out in ethanol or methanol with a catalytic amount of acid, such as p-toluenesulfonic acid, to facilitate the formation of the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and octyloxy substituents, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the benzylidene moiety can yield the corresponding thiazolotriazole derivative with a saturated side chain.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated thiazolotriazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in preliminary studies for its potential antimicrobial and antifungal activities. Its ability to interact with biological membranes and proteins makes it a candidate for further investigation in drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications, particularly in the treatment of infectious diseases. Its structural features suggest it could be a lead compound for the development of new antimicrobial agents.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity, due to its aromatic and heterocyclic nature.
Mechanism of Action
The mechanism of action of (Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene moiety can interact with hydrophobic pockets in proteins, while the thiazolotriazole core can form hydrogen bonds with amino acid residues, leading to inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-methoxy-4-(hexyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a shorter alkoxy chain.
(Z)-5-(3-methoxy-4-(decyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Similar structure but with a longer alkoxy chain.
(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one derivatives: Various derivatives with different substituents on the aromatic ring or thiazolotriazole core.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The octyloxy chain provides enhanced lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds with shorter or longer alkoxy chains.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
CAS No. |
617694-28-7 |
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Molecular Formula |
C20H25N3O3S |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
(5E)-5-[(3-methoxy-4-octoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H25N3O3S/c1-3-4-5-6-7-8-11-26-16-10-9-15(12-17(16)25-2)13-18-19(24)23-20(27-18)21-14-22-23/h9-10,12-14H,3-8,11H2,1-2H3/b18-13+ |
InChI Key |
YGJHKFSHYOLZEQ-QGOAFFKASA-N |
Isomeric SMILES |
CCCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC=N3)S2)OC |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OC |
solubility |
not available |
Origin of Product |
United States |
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